Efinaconazole
Overview
Description
Efinaconazole is a triazole antifungal medication . It is used to treat fungal or yeast infection of the toenails . This medicine works by killing the fungus or yeast, or preventing its growth . It is sold under the brand name Jublia among others .
Synthesis Analysis
The synthesis of efinaconazole starts from 1-[[ (2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole and 4-methylenepiperidine, as free base or hydrochloride, in an organic solvent, under anhydrous conditions and in the presence of neutralising agents and reaction-promoting metal species . The process gives rise to efinaconazole in high yields and purity .
Molecular Structure Analysis
Efinaconazole has a molecular formula of C18H22F2N4O and an average mass of 348.390 Da .
Chemical Reactions Analysis
Efinaconazole was exposed to various stress conditions such as hydrolysis (acid and alkaline), oxidation, photolysis, and temperature at various time intervals to achieve 10% degradation . The impurities formed during forced degradation were separated using high-performance liquid chromatography . The results showed that Efinaconazole is prone to oxidation when exposed to a 3% aqueous medium of hydrogen peroxide solution and quite stable in all the remaining stress conditions for a longer period .
Physical And Chemical Properties Analysis
Efinaconazole has a molecular weight of 348.39 g/mol . It is a solid substance with a characteristic odor .
Scientific Research Applications
Antifungal Efficacy and Resistance
Efinaconazole, a novel triazole antifungal, has demonstrated significant effectiveness in treating onychomycosis, a nail infection primarily caused by dermatophytes. Research by Iwata et al. (2014) focused on assessing efinaconazole's potential to induce resistance in dermatophytes. The study concluded that there was no evidence of efinaconazole resistance development in dermatophyte strains under the experimental conditions, suggesting its sustained effectiveness against these pathogens (Iwata et al., 2014).
Mechanism of Action
The primary mechanism of action of efinaconazole involves blocking ergosterol biosynthesis, critical for fungal cell membrane integrity. A study by Tatsumi et al. (2013) found that efinaconazole dose-dependently decreased ergosterol production, leading to degenerative changes in Trichophyton mentagrophytes hyphae, demonstrating its antifungal efficacy (Tatsumi et al., 2013).
Comparative Efficacy
Efinaconazole's antifungal potency has been compared with other antifungals. In a study assessing its in vitro activity against Trichophyton interdigitale and Trichophyton rubrum, efinaconazole showed lower MICs compared to other antifungals, indicating its higher efficacy against these common pathogens (Rezaei‐Matehkolaei et al., 2018).
Developmental and Reproductive Toxicity
An important aspect of efinaconazole's safety profile includes its developmental and reproductive toxicity potential. Glynn et al. (2015) conducted studies in line with ICH guidances and found no significant male reproductive effects and no malformations induced in rats or rabbits, indicating its relative safety in these aspects (Glynn et al., 2015).
Clinical Applications and Safety
Efinaconazole's clinical applications and safety have been extensively studied. For instance, a study by Joseph et al. (2014) on its use in treating toenail onychomycosis demonstrated significant mycologic cure rates and minimal adverse events, highlighting its efficacy and safety for topical use (Joseph et al., 2014).
Analytical Methods for Efinaconazole
Developing and validating analytical methods for efinaconazole estimation is crucial for its application in clinical studies. Kolimi et al. (2022) developed a specific HPLC method for efinaconazole estimation in human nail permeation studies, providing a reliable method for formulation evaluation and clinical studies (Kolimi et al., 2022).
Global Approval and Regulatory Review
Efinaconazole's journey to global approval highlights its significance in the antifungal drug market. Patel and Dhillon (2013) discussed the milestones in efinaconazole's development, leading to its first approval in Canada for onychomycosis treatment. Its approval process involved demonstrating its efficacy in inhibiting fungal ergosterol synthesis (Patel & Dhillon, 2013).
Long-term Treatment Efficacy
Efinaconazole's long-term treatment efficacy, particularly in severe onychomycosis cases, was evaluated in a study by Iozumi et al. (2019). The study indicated a significant improvement in cure rates over time, suggesting that continuous application of efinaconazole could be effective even in severe cases (Iozumi et al., 2019).
Safety And Hazards
Efinaconazole may cause application site irritation such as redness, swelling, burning, itching, and blisters . It is suspected of damaging fertility or the unborn child . It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves/eye protection/face protection .
Future Directions
Efinaconazole has been shown to have a more potent antifungal activity in vitro than the most commonly used onychomycosis treatments . High antifungal drug concentrations have been demonstrated in the nail of onychomycosis patients, and effectiveness of efinaconazole topical solution, 10% confirmed in two large well-controlled multicenter Phase 3 clinical studies in patients with mild-to-moderate disease .
properties
IUPAC Name |
(2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEZZTICAUWDHU-RDTXWAMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167787 | |
Record name | Efinaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Efinaconazole is an azole antifungal. Efinaconazole inhibits fungal lanosterol 14α-demethylase involved in the biosynthesis of ergosterol, a constituent of fungal cell membranes., Efinaconazole is a triazole antifungal agent. Efinaconazole inhibits fungal lanosterol 14alpha-demethylase involved in ergosterol biosynthesis. The accumulation of 14alpha-methyl sterols and subsequent loss of ergosterol in the fungi cell wall may be responsible for the fungistatic and fungicidal activity of efinaconazole. Efinaconazole is shown in vitro to be substantially adsorbed to keratin but keratin binding is weak. Efinaconazole's low keratin affinity is expected to result in increased availability of free drug to the nail infection site. | |
Record name | Efinaconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09040 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Efinaconazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8341 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Efinaconazole | |
CAS RN |
164650-44-6 | |
Record name | Efinaconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=164650-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Efinaconazole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164650446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Efinaconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09040 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Efinaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EFINACONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J82SB7FXWB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Efinaconazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8341 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
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Citations
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